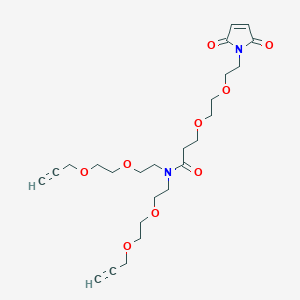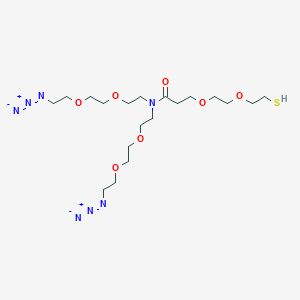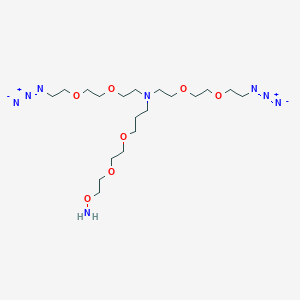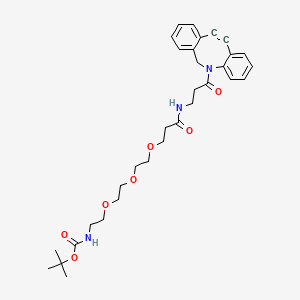
BocNH-PEG3-acid-amine DBCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BocNH-PEG3-acid-amine DBCO: is a chemical compound used primarily in bioconjugation reactions and drug discovery . It is composed of a polyethylene glycol (PEG) chain with a Boc-protected amine group, an acid group, and a dibenzocyclooctyne (DBCO) moiety. The compound is known for its application in copper-free click chemistry, which allows for efficient and specific chemical conjugation under mild conditions without the need for toxic catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BocNH-PEG3-acid-amine DBCO involves several steps:
PEGylation: The PEG chain is synthesized via anionic polymerization of ethylene oxide using hydroxyl initiators.
Protection and Functionalization: The PEG chain is then functionalized with a Boc-protected amine group and an acid group.
DBCO Conjugation: The final step involves the conjugation of the DBCO moiety to the PEG chain.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: BocNH-PEG3-acid-amine DBCO undergoes substitution reactions where the Boc-protected amine group can be deprotected under acidic conditions to yield a free amine.
Click Chemistry Reactions: The DBCO moiety participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are a type of copper-free click chemistry.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Click Chemistry: Azide-functionalized molecules are used in SPAAC reactions with DBCO under mild, aqueous conditions.
Major Products:
Scientific Research Applications
Chemistry: : BocNH-PEG3-acid-amine DBCO is used in the synthesis of complex molecules and polymers through click chemistry . Biology : It is employed in the labeling and modification of biomolecules, such as proteins and nucleic acids, for imaging and diagnostic purposes . Medicine : The compound is used in drug delivery systems to attach therapeutic agents to targeting molecules, enhancing specificity and reducing off-target effects . Industry : It is utilized in the development of advanced materials and surface modifications for various industrial applications .
Mechanism of Action
The primary mechanism of action of BocNH-PEG3-acid-amine DBCO involves its participation in click chemistry reactions. The DBCO moiety reacts with azide-functionalized molecules through SPAAC, forming stable triazole linkages. This reaction is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for in vivo applications .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG3-amine: Similar to BocNH-PEG3-acid-amine DBCO but lacks the Boc-protected amine and acid groups.
DBCO-PEG23-amine: Contains a longer PEG chain and is used for similar bioconjugation applications.
Uniqueness: : this compound is unique due to its combination of a Boc-protected amine, an acid group, and a DBCO moiety. This allows for versatile applications in bioconjugation, drug delivery, and material science, providing both stability and reactivity under mild conditions .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N3O7/c1-32(2,3)42-31(38)34-17-19-40-21-23-41-22-20-39-18-15-29(36)33-16-14-30(37)35-24-27-10-5-4-8-25(27)12-13-26-9-6-7-11-28(26)35/h4-11H,14-24H2,1-3H3,(H,33,36)(H,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRMZLUDCISDKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N3O7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
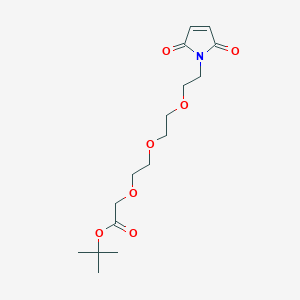
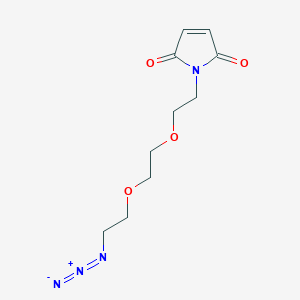
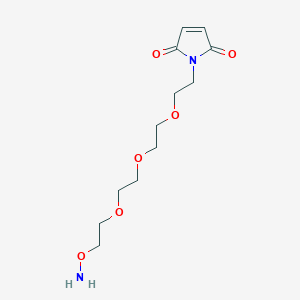
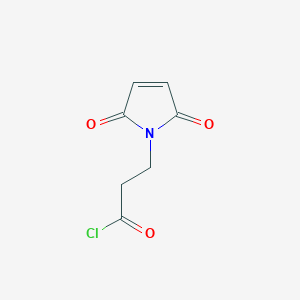

![N-(2-(bicyclo[2.2.1]hept-5-ene-2-carboxamido)ethyl)pyrene-1-carboxamide](/img/structure/B8114004.png)
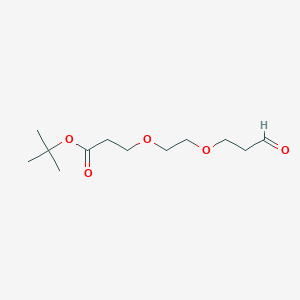
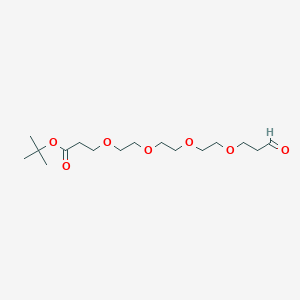
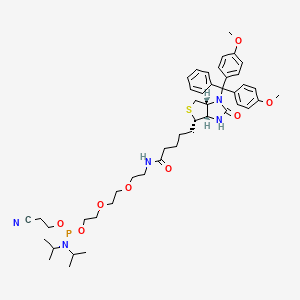
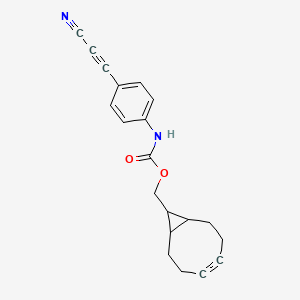
![(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B8114043.png)
